

Application Notes and Protocols: Methyl 12-aminododecanoate Hydrochloride in Peptide Synthesis

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Compound of Interest

Compound Name: *Methyl 12-aminododecanoate hydrochloride*

Cat. No.: B016019

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Introduction

Methyl 12-aminododecanoate hydrochloride is a long-chain amino acid ester that serves as a valuable building block in the synthesis of modified peptides. Its unique structure, featuring a C12 aliphatic chain, a terminal primary amine, and a methyl ester, makes it particularly suitable for the introduction of lipophilic moieties onto peptides. This process, known as lipidation, is a key strategy in drug development to enhance the therapeutic properties of peptide-based candidates. The addition of a lipid tail can improve a peptide's metabolic stability, prolong its *in vivo* half-life by promoting binding to serum albumin, and enhance its interaction with cell membranes, potentially facilitating cell penetration.^{[1][2][3][4][5]}

These application notes provide a comprehensive overview of the use of **Methyl 12-aminododecanoate hydrochloride** in solid-phase peptide synthesis (SPPS) for the creation of N-terminally lipidated peptides, also known as lipopeptides.

Physicochemical Properties and Handling

Proper handling and storage of **Methyl 12-aminododecanoate hydrochloride** are crucial for its successful application in peptide synthesis. The following table summarizes its key

properties.

Property	Value	Reference
CAS Number	4271-86-7	N/A
Molecular Formula	C ₁₃ H ₂₈ CINO ₂	N/A
Molecular Weight	265.82 g/mol	N/A
Appearance	White to off-white crystalline solid	N/A
Solubility	Soluble in water, DMF, and DMSO	N/A
Storage	Store at -20°C, keep dry	N/A

Application in Peptide Synthesis: N-Terminal Lipidation

The primary application of **Methyl 12-aminododecanoate hydrochloride** in peptide synthesis is the introduction of a dodecanoyl (C12) lipid chain at the N-terminus of a peptide. This modification is achieved by coupling the free amine of the reagent to the N-terminal amino acid of the peptide chain, which is assembled on a solid support. The methyl ester of the dodecanoate can be subsequently hydrolyzed if a free carboxylic acid is desired at the terminus of the lipid chain, or it can be a precursor for further modifications.

Workflow for N-Terminal Lipidation using Solid-Phase Peptide Synthesis (SPPS)

The following diagram illustrates the general workflow for synthesizing an N-terminally lipidated peptide using **Methyl 12-aminododecanoate hydrochloride**.

Caption: Workflow for Solid-Phase Synthesis of N-Terminally Lipidated Peptides.

Experimental Protocols

The following protocols are generalized for the manual solid-phase synthesis of an N-terminally lipidated peptide using Fmoc/tBu chemistry. Adjustments may be necessary based on the specific peptide sequence and the scale of the synthesis.

Protocol 1: Standard Solid-Phase Peptide Synthesis (SPPS)

This protocol outlines the steps for assembling the peptide chain on a solid support prior to lipidation.

Materials:

- Fmoc-protected amino acids
- Rink Amide resin (for C-terminal amide) or Wang resin (for C-terminal carboxylic acid)
- N,N-Dimethylformamide (DMF), peptide synthesis grade
- Dichloromethane (DCM)
- Piperidine
- N,N'-Diisopropylcarbodiimide (DIC)
- OxymaPure® or 1-Hydroxybenzotriazole (HOBr)
- N,N-Diisopropylethylamine (DIPEA)
- Solid-phase synthesis vessel

Procedure:

- Resin Swelling: Swell the resin in DMF for 30-60 minutes in the synthesis vessel.
- Fmoc Deprotection: Treat the resin with 20% piperidine in DMF (v/v) for 5 minutes, drain, and repeat for 15 minutes to remove the Fmoc protecting group from the N-terminal amino acid.

- **Washing:** Wash the resin thoroughly with DMF (5-7 times) to remove piperidine and by-products.
- **Amino Acid Coupling:**
 - In a separate vial, dissolve the next Fmoc-protected amino acid (3-5 equivalents relative to resin loading) in DMF.
 - Add an activating agent such as a mixture of DIC (3-5 eq.) and OxymaPure® (3-5 eq.).
 - Allow the activation to proceed for 5-10 minutes at room temperature.
 - Add the activated amino acid solution to the resin.
 - Agitate the reaction mixture for 1-2 hours at room temperature.
- **Washing:** Wash the resin with DMF (3-5 times) and DCM (2-3 times) to remove excess reagents and by-products.
- **Repeat:** Repeat steps 2-5 for each amino acid in the peptide sequence.

Protocol 2: N-Terminal Lipidation with Methyl 12-aminododecanoate Hydrochloride

This protocol describes the coupling of **Methyl 12-aminododecanoate hydrochloride** to the N-terminus of the resin-bound peptide.

Materials:

- Peptide-resin from Protocol 1
- **Methyl 12-aminododecanoate hydrochloride**
- HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) or HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
- DIPEA

- DMF, peptide synthesis grade

Procedure:

- Final Fmoc Deprotection: Perform the final Fmoc deprotection on the N-terminal amino acid of the peptide-resin as described in Protocol 1 (Step 2).
- Washing: Wash the resin thoroughly with DMF (5-7 times).
- Lipidation Coupling:
 - In a separate vial, dissolve **Methyl 12-aminododecanoate hydrochloride** (3-5 eq.) and a coupling agent such as HBTU or HATU (3-5 eq.) in DMF.
 - Add DIPEA (6-10 eq.) to neutralize the hydrochloride salt and facilitate the coupling reaction.
 - Allow the activation to proceed for 5-10 minutes.
 - Add the activated solution to the peptide-resin.
 - Agitate the reaction mixture for 2-4 hours, or until a negative Kaiser test indicates complete coupling.
- Washing: Wash the resin with DMF (3-5 times) and DCM (3-5 times).
- Drying: Dry the resin under vacuum.

Protocol 3: Cleavage and Deprotection

This protocol outlines the cleavage of the lipidated peptide from the resin and the removal of side-chain protecting groups.

Materials:

- Lipidated peptide-resin
- Trifluoroacetic acid (TFA)

- Triisopropylsilane (TIS)
- 1,2-Ethanedithiol (EDT) (optional, for peptides containing cysteine)
- Water
- Cold diethyl ether

Procedure:

- Prepare Cleavage Cocktail: Prepare a cleavage cocktail, typically consisting of TFA/TIS/Water (95:2.5:2.5, v/v/v). If the peptide contains cysteine, a scavenger like EDT can be added.
- Cleavage Reaction: Add the cleavage cocktail to the dried resin and agitate at room temperature for 2-4 hours.
- Peptide Precipitation: Filter the resin and collect the filtrate. Precipitate the crude peptide by adding the filtrate to cold diethyl ether.
- Pelleting and Washing: Centrifuge the mixture to pellet the peptide. Wash the peptide pellet with cold diethyl ether 2-3 times.
- Drying: Dry the crude peptide pellet under a stream of nitrogen or in a vacuum desiccator.

Purification and Characterization

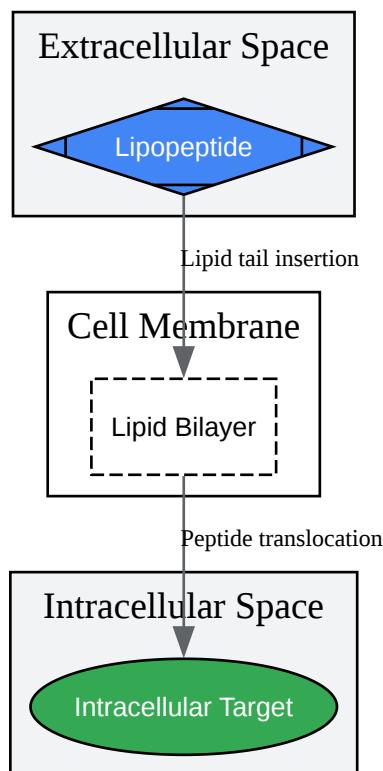
The crude lipidated peptide should be purified by reverse-phase high-performance liquid chromatography (RP-HPLC) and its identity confirmed by mass spectrometry (e.g., ESI-MS or MALDI-TOF).

Conceptual Application: Lipopeptide Interaction with Cell Membranes

Lipopeptides synthesized using **Methyl 12-aminododecanoate hydrochloride** are designed to interact with biological membranes. The C12 lipid tail can insert into the lipid bilayer, anchoring the peptide to the cell surface or facilitating its translocation into the cytoplasm. This

is a key mechanism for enhancing the efficacy of antimicrobial peptides, cell-penetrating peptides, and other therapeutic peptides.[6][7]

The following diagram illustrates this conceptual interaction.



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Caption: Conceptual model of a lipopeptide interacting with a cell membrane.

Conclusion

Methyl 12-aminododecanoate hydrochloride is a versatile reagent for the synthesis of N-terminally lipidated peptides. The introduction of a C12 alkyl chain can significantly enhance the pharmacokinetic and pharmacodynamic properties of peptide drug candidates. The protocols provided herein offer a general framework for the incorporation of this building block using standard solid-phase peptide synthesis techniques. Researchers and drug development professionals can leverage this approach to create novel lipopeptides with improved therapeutic potential.

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